Bromopride hydrochloride

Dopamine D2 Receptor Receptor Binding Prokinetic Agents

Sourcing a reliable dopamine D2 antagonist for GI or CNS research is often hindered by inconsistent purity and limited bioavailability data. Bromopride hydrochloride (CAS 52423-56-0) resolves these challenges: a selective D2 antagonist (Ki = 14 nM) that crosses the blood-brain barrier, achieving 91.5% pediatric antiemetic efficacy (7.1% > metoclopramide). Its ~70-90% oral bioavailability and mixed-order absorption kinetics support robust formulation studies. Supplied with full analytical documentation for reproducible neuropharmacology and bioequivalence research.

Molecular Formula C14H23BrClN3O2
Molecular Weight 380.71 g/mol
CAS No. 52423-56-0
Cat. No. B1226487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromopride hydrochloride
CAS52423-56-0
Synonymsomoprid
bromopride
bromopride dihydrochloride
bromopride hydrochloride
Viaben
Molecular FormulaC14H23BrClN3O2
Molecular Weight380.71 g/mol
Structural Identifiers
SMILESCCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Br.Cl
InChIInChI=1S/C14H22BrN3O2.ClH/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3;/h8-9H,4-7,16H2,1-3H3,(H,17,19);1H
InChIKeySGQFXUUDHWNAIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bromopride Hydrochloride: Chemical and Pharmacological Profile


Bromopride hydrochloride is a substituted benzamide dopamine D2 receptor antagonist, structurally and functionally analogous to metoclopramide but distinguished by the substitution of a bromine atom in place of the chlorine atom present in metoclopramide [1]. It functions as a prokinetic and antiemetic agent, indicated for the management of nausea, vomiting, and upper gastrointestinal motility disorders, including functional dyspepsia and gastroparesis [2]. Its mechanism of action involves antagonism of dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) and the gastrointestinal tract, thereby inhibiting emetic reflexes and enhancing gastric emptying and lower esophageal sphincter tone .

Dopamine D2 receptor studies: suitable for binding assays, functional antagonism, and receptor pharmacology.
GI motility research models: supports investigation of gastric emptying and esophageal sphincter tone modulation.
CNS penetration behavioral models: crosses blood-brain barrier; useful in conditioned avoidance and neuroleptic-like response studies.
Pharmacokinetic probe: characterized oral bioavailability and absorption kinetics support exposure-model interpretation.

Bromopride Hydrochloride: Key Differences from Other Prokinetics


Although bromopride, metoclopramide, and domperidone share a common mechanism of dopamine D2 receptor antagonism, they exhibit distinct pharmacological, pharmacokinetic, and behavioral profiles that preclude therapeutic interchangeability [1]. Bromopride's unique structural feature—the bromine substitution—modulates its receptor binding kinetics and tissue distribution, resulting in a distinctive balance between central and peripheral effects [2]. Clinical evidence from randomized controlled trials demonstrates that bromopride achieves different rates of emesis control compared to metoclopramide [3]. Furthermore, preclinical studies reveal that bromopride, unlike domperidone, induces measurable neuroleptic-like behavioral effects, indicating divergent central nervous system penetration and activity [4]. These quantitative and qualitative distinctions underscore the importance of product-specific selection based on therapeutic context and patient-specific factors.

Bromopride
Bromine-substituted benzamide; Ki ~14 nM (D2)
Measurable CNS penetration; neuroleptic-like effects in rodent models
Metoclopramide
Chlorine analog; Ki ~21 nM (reported in separate studies)
Divergent central/peripheral balance may alter assay response
Bromopride
Blood-brain barrier penetrant; impairs conditioned avoidance
Dose-dependent depression of ambulation in rats
Domperidone
Limited CNS penetration; no significant behavioral effects
Peripheral D2 antagonist profile may not reproduce central endpoints

Bromopride Hydrochloride: Quantitative Comparative Evidence


D2 Receptor Binding Affinity: Substituted Benzamide Benchmark

Bromopride exhibits a dopamine D2 receptor inhibition constant (Ki) of 14 nM, as determined in competitive binding assays using bovine anterior pituitary membranes [1]. This affinity value serves as a reference point for the substituted benzamide class. While a direct, head-to-head comparison of Ki values for all analogs under identical experimental conditions is not available in the published literature, this value provides a crucial baseline for understanding bromopride's potency relative to other D2 antagonists. For instance, metoclopramide, its closest structural analog, is reported to have a Ki of approximately 21 nM in similar assay systems, suggesting a modestly higher affinity for bromopride [2].

D2 Receptor Affinity
Reported
Ki 14 nM vs. metoclopramide 21 nM (cross-study)
Supports D2 receptor binding assay context
Conditions differ between studies; not a direct head-to-head comparison
Dopamine D2 Receptor Receptor Binding Prokinetic Agents

Antiemetic Efficacy in Pediatric Vomiting

In a randomized controlled trial involving 175 children (1-12 years) presenting with acute vomiting, a single intramuscular dose of bromopride, metoclopramide, or ondansetron was evaluated [1]. At 6 hours post-dose, bromopride prevented vomiting in 91.5% of patients, compared to 84.4% for metoclopramide and 98.3% for ondansetron (p=0.023) [1]. At 24 hours, bromopride remained effective in 67.8% of patients, while metoclopramide showed 67.2% and ondansetron 96.6% (p=0.001) [1].

Pediatric Vomiting Cessation
Reported endpoint
91.5% at 6h (bromopride) vs. 84.4% (metoclopramide), n=175
Reported vomiting cessation endpoint context in pediatric RCT
Single IM dose; results at 24h showed 67.8% vs. 67.2%
Antiemetic Pediatric Randomized Controlled Trial

Lower Esophageal Sphincter Pressure (LESP) Comparison

A double-blind, crossover study compared the effects of intravenous bromopride, domperidone, and metoclopramide on esophageal motility in human subjects [1]. All three agents significantly increased lower esophageal sphincter pressure (LESP) for up to 50 minutes following a bolus injection, with no significant difference observed between the active treatments [1]. This finding indicates that bromopride is equally effective as its comparators in enhancing LESP, a key therapeutic target in gastroesophageal reflux disease (GERD).

LES Pressure Increase
Reported endpoint
Significant increase up to 50 min; no difference vs. comparators
Reported esophageal motility endpoint context
Double-blind crossover; intravenous bolus; human subjects
Esophageal Motility GERD Prokinetic

CNS Penetration and Neuroleptic-like Effects

In a preclinical study, acute intraperitoneal administration of bromopride (BRO) and domperidone (DOMP) was assessed in male rats for effects on motor activity and conditioned behavior [1]. Bromopride dose-dependently depressed ambulation and rearing, and impaired both active and inhibitory conditioned avoidance responses [1]. In contrast, domperidone was ineffective at modifying any of these parameters, even at doses that produce peripheral D2 antagonism [1].

CNS Behavioral Effects
Direct comparison
Bromopride depressed ambulation/rearing; domperidone no effect
Supports CNS penetration model context
Rat behavioral model; conditioned avoidance task
CNS Penetration Neuroleptic Behavioral Pharmacology

Oral Bioavailability and Pharmacokinetic Profile

The absolute oral bioavailability of bromopride was determined to be approximately 70% in a clinical pharmacokinetic study [1]. This value increased to about 90% following multiple-dose administration, indicating accumulation or saturation of first-pass metabolism [1]. For comparison, metoclopramide oral bioavailability is reported to be in the range of 80%, suggesting a slightly lower systemic exposure for bromopride after a single oral dose [2].

Oral Bioavailability
Reported
~70% single dose; ~90% multiple dose (bromopride)
Supports PK exposure model interpretation
Metoclopramide ~80%; increase with multiple dosing may require review
Pharmacokinetics Bioavailability Formulation

Bromopride Hydrochloride: Research and Clinical Applications


Pediatric Antiemetic Use in Emergency Settings

Bromopride hydrochloride is a rational choice for the management of acute vomiting in children, supported by a randomized controlled trial demonstrating a 91.5% success rate in preventing vomiting at 6 hours post-dose, which is 7.1% higher than metoclopramide [1]. This evidence supports its inclusion in pediatric formularies and emergency department protocols where a rapid, effective, and cost-conscious antiemetic is required. The intramuscular route provides a reliable option when oral administration is not feasible.

Gastroesophageal Reflux Disease (GERD) Management

Bromopride hydrochloride is suitable for treating GERD, as it has been shown in a direct comparative study to significantly increase lower esophageal sphincter pressure (LESP) to a degree equivalent to domperidone and metoclopramide [2]. This evidence positions bromopride as an effective prokinetic agent for reducing esophageal acid exposure and managing reflux symptoms, offering an alternative to other D2 antagonists in this indication.

Brain-Penetrant D2 Antagonist in Preclinical Research

For research applications, bromopride hydrochloride offers a distinct advantage over domperidone due to its ability to cross the blood-brain barrier and induce quantifiable neuroleptic-like behavioral effects in rodent models [3]. This property makes it a valuable tool for studies investigating central dopamine pathways, conditioned behavior, and the extrapyramidal side effects associated with D2 antagonism. Its well-characterized Ki of 14 nM for the D2 receptor [4] further supports its use in receptor binding and pharmacological studies.

Formulation Development and Bioequivalence Studies

The well-defined pharmacokinetic profile of bromopride hydrochloride, including its absolute bioavailability (~70% oral, increasing to ~90% with multiple dosing) [5] and its atypical absorption kinetics characterized by a mixed first- and zero-order model [6], provides a robust foundation for formulation development and bioequivalence assessments. These data are essential for designing solid oral dosage forms and predicting in vivo performance.

Application
Selection Property
Validation Focus
Pediatric vomiting research models
Vomiting cessation endpoint context
Pediatric RCT endpoint review
Esophageal motility studies
LESP enhancement profile
Comparative motility endpoint interpretation
CNS dopamine D2 receptor research
Blood-brain barrier penetration
Behavioral pharmacology model review
Oral formulation exposure studies
Bioavailability and absorption kinetics
PK exposure model interpretation

Technical Documentation Hub

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33 linked technical documents
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